![molecular formula C21H13Br2Cl2NO3 B5544629 2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate](/img/structure/B5544629.png)
2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzoylamino compounds involves multistep chemical reactions, starting from basic precursors to more complex structures. For example, the synthesis of methyl 2-benzoylamino-3-oxobutanoate, a compound with structural similarities, is achieved through the conversion of hippuric acid into a more reactive form, followed by hydrolysis with hydrochloric acid in methanol (Bratušek, Hvala, & Stanovnik, 1998). Such methodologies highlight the complex nature of synthesizing benzoylamino derivatives.
Molecular Structure Analysis
The molecular structure of benzoylamino compounds is characterized by the presence of the benzoylamino group attached to various core structures, influencing the compound's overall reactivity and properties. X-ray crystallography studies on related compounds, such as diisopropyl [(benzoylamino)(phenyl)methyl]phosphonate, provide insights into the dihedral angles and intermolecular hydrogen bonding, crucial for understanding the compound's three-dimensional conformation and chemical behavior (Fang, Fang, Xu, Yu, & Zhao, 2009).
Chemical Reactions and Properties
Benzoylamino compounds undergo various chemical reactions, forming heterocyclic systems and demonstrating reactivity towards hydrazines and other nucleophiles. These reactions are pivotal for synthesizing polysubstituted heterocyclic systems, illustrating the compound's utility in forming complex molecular structures (Pizzioli, Ornik, Svete, & Stanovnik, 1998).
Physical Properties Analysis
The physical properties of benzoylamino compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Studies on similar compounds provide insights into how the arrangement of functional groups affects these properties. For instance, the crystal and molecular structure analysis of methyl 2-(benzoylamino)-3-(diethoxyphosphoryl)-3-(4-methoxyphenyl)propionate demonstrates the impact of diastereomers on the compound's physical state (Preußler, Kellner, & Sieler, 1991).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and chemical compatibility, of "2-[(benzoylamino)methyl]-4,6-dibromophenyl 2,4-dichlorobenzoate" can be inferred from related benzoylamino compounds. For example, the reactions of methyl 2-benzoylamino-2-oxobutanoate with aromatic amines leading to cyclization products highlight the compound's potential for engaging in complex chemical transformations (Stanovnik, Bratušek, Rečnik, Svete, & Meden, 2003).
Applications De Recherche Scientifique
Synthesis and Transformation
Research has demonstrated the versatility of benzoylamino compounds in the synthesis of various heterocyclic systems and derivatives. For instance, methyl 2-benzoylamino-3-oxobutanoate has been used as a precursor in the synthesis of pyrazolones and their derivatives, showcasing the compound's utility in creating novel organic molecules (Urška Bratušek et al., 1998). Additionally, studies have detailed the synthesis of liquid crystalline compounds and the exploration of their mesomorphic properties, highlighting the compound's role in the development of materials with potential applications in displays and optical devices (B. T. Thaker et al., 2012).
Chemical Reactions and Properties
Research into the reactivity and properties of benzoylamino derivatives has led to the discovery of novel reaction pathways and the development of new synthetic methodologies. For example, the diastereoselective synthesis of complex heterocyclic systems from methyl (E)-2-(benzoylamino)-3-cyanoprop-2-enoate demonstrates the compound's utility in constructing biologically relevant structures (Uroš Uršič et al., 2009). Additionally, the synthesis and study of ammonium 5-benzoyl-4-(2-chlorophenyl)-3-cyano-6-hydroxy-6-phenyl-1,4,5,6-tetrahydropyridine-2-thiolates reveal insights into the structure-activity relationships of these compounds, with implications for the development of anti-inflammatory and anti-platelet agents (S. Krivokolysko et al., 2001).
Applications in Bioactive Compound Synthesis
The exploration of 2-benzoylaminobenzoic esters and their analogues has yielded compounds with significant anti-platelet aggregation and anti-inflammatory properties. This research highlights the potential of benzoylamino derivatives in the development of new therapeutic agents, offering insights into their mechanism of action and the structure-activity relationships governing their bioactivity (P. Hsieh et al., 2007).
Propriétés
IUPAC Name |
[2-(benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2Cl2NO3/c22-14-8-13(11-26-20(27)12-4-2-1-3-5-12)19(17(23)9-14)29-21(28)16-7-6-15(24)10-18(16)25/h1-10H,11H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKLVBZLKPLIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzamidomethyl)-4,6-dibromophenyl] 2,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
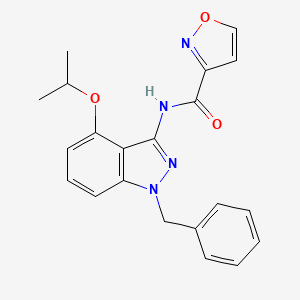
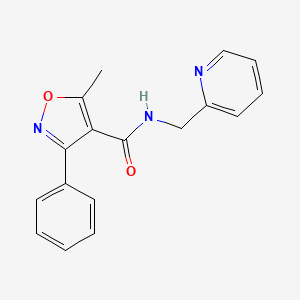

![4-[(4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5544586.png)
![ethyl 8-ethyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5544594.png)
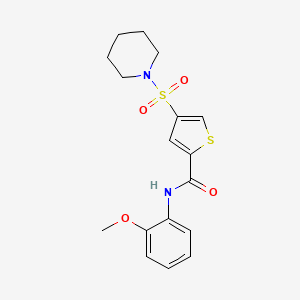
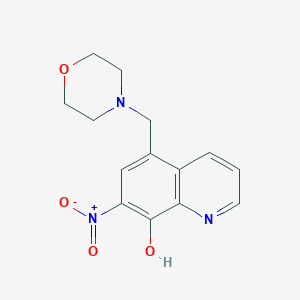
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(methylthio)benzyl]benzamide](/img/structure/B5544613.png)
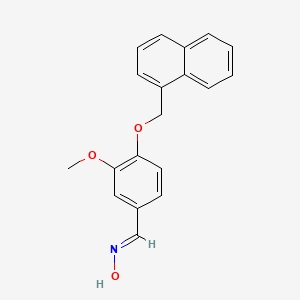
![4-[(dimethylamino)sulfonyl]-N-(3-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5544622.png)
![N-(5-isoxazolylmethyl)-N-methyl-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5544632.png)
![8-fluoro-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-2-quinolinecarboxamide](/img/structure/B5544638.png)
